molecular formula C12H28N2 B3051785 1,4-Butanediamine, N,N-dibutyl- CAS No. 36003-96-0

1,4-Butanediamine, N,N-dibutyl-

Cat. No. B3051785
CAS RN: 36003-96-0
M. Wt: 200.36 g/mol
InChI Key: LDIPAUVCWRHLAM-UHFFFAOYSA-N
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Description

1,4-Butanediamine, also known as Putrescine or Tetramethylenediamine, is an organic compound with the formula NH2(CH2)4NH2 . It has a molecular weight of 88.15 . It is used as a building block in the synthesis of various pharmaceuticals .


Synthesis Analysis

The biochemical synthesis of 1,4-butanediamine involves a process in a microorganism with an increased level of an ornithine decarboxylase activity . The increased ornithine decarboxylase activity is obtained by overexpression of an ornithine decarboxylase encoding gene with increased translational and/or transcriptional efficiency . The 1,4-butanediamine produced in the microorganism is excreted into a fermentation broth and is recovered from the fermentation broth .


Molecular Structure Analysis

The molecular structure of 1,4-Butanediamine can be represented as NH2(CH2)4NH2 . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

1,4-Butanediamine is a solid at room temperature . It has a refractive index of 1.457 . It has a boiling point of 158-160 °C and a melting point of 25-28 °C . The density of 1,4-Butanediamine is 0.877 g/mL at 25 °C .

Safety and Hazards

1,4-Butanediamine is considered hazardous. It causes severe skin burns and eye damage . It may cause respiratory irritation and is fatal if inhaled . It is recommended to use this chemical only outdoors or in a well-ventilated area and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

N',N'-dibutylbutane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N2/c1-3-5-10-14(11-6-4-2)12-8-7-9-13/h3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIPAUVCWRHLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395139
Record name 1,4-Butanediamine, N,N-dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Butanediamine, N,N-dibutyl-

CAS RN

36003-96-0
Record name 1,4-Butanediamine, N,N-dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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